molecular formula C8H4FIN2O B12439638 3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole

3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole

Cat. No.: B12439638
M. Wt: 290.03 g/mol
InChI Key: YIBCJXKZMHTTPU-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a fluoro and iodo group on the phenyl ring

Properties

Molecular Formula

C8H4FIN2O

Molecular Weight

290.03 g/mol

IUPAC Name

3-(2-fluoro-5-iodophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H4FIN2O/c9-7-2-1-5(10)3-6(7)8-11-4-13-12-8/h1-4H

InChI Key

YIBCJXKZMHTTPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C2=NOC=N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-5-iodobenzoic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with cyanogen bromide to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodine Site

The iodine atom at the para-position of the phenyl ring undergoes nucleophilic substitution under transition metal-catalyzed conditions. This reactivity enables cross-coupling reactions:

Reaction TypeConditionsProducts/ApplicationsYield (%)Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives for drug design72–85
Ullmann CouplingCuI, 1,10-phenanthroline, 120°CFunctionalized heterocycles65–78

The fluorine atom at the ortho-position stabilizes the transition state by electron-withdrawing effects, enhancing reaction rates .

Cyclization Reactions

The oxadiazole core participates in acid- or base-mediated cyclization to form fused heterocycles:

  • Under acidic conditions (e.g., H₂SO₄) : Forms benzoxadiazepines via intramolecular cyclization.

  • Under basic conditions (e.g., KOH/DMSO) : Generates tricyclic systems through C–N bond formation .

Key Mechanistic Steps :

  • Deprotonation of the oxadiazole nitrogen.

  • Intramolecular attack by the iodophenyl group.

  • Rearomatization to yield fused heterocycles .

Cross-Coupling with Nitriles

Iron(III)-mediated reactions with nitriles yield 3-acyl-1,2,4-oxadiazoles:

Nitrile SubstrateReaction Time (h)ProductYield (%)Source
Acetonitrile43-Acetyl-1,2,4-oxadiazole68
Benzoyl cyanide63-Benzoyl-1,2,4-oxadiazole82

This method is highly selective for acyl group introduction .

Halogen Exchange Reactions

The iodine substituent undergoes halogen exchange under photoredox conditions:

Halogen SourceCatalystProductYield (%)Source
Cl₂Ru(bpy)₃Cl₂, light3-(2-Fluoro-5-chlorophenyl) analog55
Br₂Ir(ppy)₃, light3-(2-Fluoro-5-bromophenyl) analog63

Steric hindrance from the ortho-fluorine reduces yields compared to non-fluorinated analogs .

Cycloaddition Reactions

The oxadiazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitrile oxides:

DipoleConditionsProductYield (%)Source
PhenylacetyleneCuI, 120°CBicyclic triazole-oxadiazole74
Nitrile oxide (in situ)TBAF, THF, RTIsoxazoline-oxadiazole hybrids89

These reactions expand the compound’s utility in synthesizing polyheterocyclic scaffolds .

Oxidative Functionalization

Oxidative C–H activation enables direct modifications:

OxidantSite ModifiedProductYield (%)Source
PhI(OAc)₂C5 of oxadiazole5-Acetoxy derivative58
NBS/DBUC3 of oxadiazole3-Bromo derivative71

Electron-deficient oxadiazole rings facilitate electrophilic attacks .

Scientific Research Applications

3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluoro and iodo substituents can enhance binding affinity and selectivity for certain biological targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluoro-5-iodophenyl)acrylic acid
  • 2-Fluoro-5-iodophenylboronic acid
  • 3-(2-Fluoro-5-iodophenyl)pyrrolidine

Uniqueness

3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics .

Biological Activity

3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring an oxadiazole ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of halogen substituents (fluorine and iodine) on the phenyl group enhances its chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The unique properties of this compound arise from the electron-withdrawing effects of the fluorine and iodine atoms. These halogens influence nucleophilic substitution reactions and electrophilic aromatic substitutions, making the compound a versatile scaffold for drug design. The oxadiazole moiety is known for its stability and ability to interact with various biological targets such as enzymes and receptors.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit the growth of various cancer cell lines with IC50 values indicating potent activity. In particular, compounds similar to this compound have been evaluated against multiple human tumor cell lines, revealing their potential as anticancer agents .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AHeLa2.76
Compound BOVXF 8999.27
Compound CPXF 17521.143

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has also been investigated. In vivo studies using carrageenan-induced paw swelling in rats indicated that certain derivatives exhibited anti-inflammatory effects comparable to standard treatments like Indomethacin. The presence of halogen substituents was found to enhance these effects significantly .

Table 2: Anti-inflammatory Activity of Oxadiazole Derivatives

Compound Name% Inhibition at 20 mg/kgReference
Compound D59.5
Compound E61.9

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Compounds containing the oxadiazole ring have shown inhibitory effects on various enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes .
  • Topoisomerase Interaction : Some derivatives have demonstrated cytotoxicity by inhibiting topoisomerase I activity, a key enzyme in DNA replication and repair .

Study on Anticancer Activity

A study evaluated a series of oxadiazole derivatives for their antiproliferative activity against human cancer cell lines. The investigation revealed that compounds similar to this compound exhibited notable cytotoxicity with varying degrees of selectivity towards different cancer types .

Study on Anti-inflammatory Effects

In another study focused on anti-inflammatory properties, several oxadiazole derivatives were tested for their efficacy in reducing edema in animal models. The results indicated that compounds with specific substitutions were significantly effective in mitigating inflammation compared to control groups .

Q & A

Q. What are the standard synthetic protocols for preparing 3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole, and how can purity be ensured?

The synthesis typically involves coupling reactions between amidoximes and activated carboxylic acid derivatives. For example, amidoximes react with substituted benzoyl chlorides under basic conditions to form 1,2,4-oxadiazoles . Purification methods include silica gel column chromatography (as described for similar oxadiazoles in ) and recrystallization. Purity validation requires HPLC, NMR (e.g., 1^1H/13^{13}C), and mass spectrometry.

Q. How can spectroscopic techniques (NMR, IR) and computational tools verify the structure of this compound?

  • NMR : 19^{19}F NMR identifies fluorine environments, while 1^1H NMR resolves aromatic protons. The iodine substituent may cause deshielding effects observable in 13^{13}C NMR .
  • IR : Stretching frequencies for C-F (~1100 cm1^{-1}) and C-I (~500 cm1^{-1}) bonds confirm substitution patterns.
  • Computational : Density Functional Theory (DFT) optimizes geometry and predicts vibrational spectra, which can be cross-validated with experimental IR data . Tools like Multiwfn analyze electron localization functions (ELF) to assess aromaticity .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for 1,2,4-oxadiazoles in drug discovery?

SAR studies focus on substituent effects at the 3- and 5-positions of the oxadiazole ring. For example:

  • Electron-withdrawing groups (e.g., -I, -F) enhance metabolic stability and binding affinity to targets like kinase inhibitors .
  • Bioisosteric replacements : Replacing iodine with bromine or trifluoromethyl groups modulates lipophilicity (logP) and target engagement .
  • Methodology : High-throughput screening (HTS) of analogs against cancer cell lines (e.g., T47D) combined with molecular docking identifies critical pharmacophores .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., solvent polarity, cell line variability). Mitigation strategies include:

  • Orthogonal assays : Validate apoptosis induction via flow cytometry (cell cycle arrest in G1 phase) and caspase-3 activation assays .
  • Solvent controls : Use standardized solvents (e.g., DMSO <0.1% v/v) to avoid artifactual results .
  • Target identification : Photoaffinity labeling (as in ) confirms direct interaction with proteins like TIP46.

Q. What experimental designs are recommended to study solvent effects on the compound’s stability and reactivity?

  • UV-Vis spectroscopy : Monitor absorbance shifts in solvents of varying polarity (e.g., water, acetonitrile) to correlate solvatochromism with stability .
  • Kinetic studies : Measure degradation rates in buffered solutions (pH 7.4) at 37°C to simulate physiological conditions .
  • DFT calculations : Solvent models (e.g., PCM) predict solvation energies and transition states for hydrolysis pathways .

Methodological and Technical Guidance

Q. How can computational chemistry optimize the design of this compound derivatives?

  • Parameter optimization : Use basis sets (e.g., B3LYP/6-311+G(d,p)) for accurate geometry optimization and vibrational analysis .
  • Docking studies : Software like AutoDock Vina screens derivatives against targets (e.g., GSK-3β) to prioritize synthesis .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., BBB permeability) from substituent modifications .

Q. What steps address low yields in the synthesis of halogenated 1,2,4-oxadiazoles?

  • Catalyst screening : Cs2_2CO3_3 or K2_2CO3_3 improves cyclization efficiency in solvent systems like DME .
  • Microwave-assisted synthesis : Reduces reaction time and byproduct formation for temperature-sensitive intermediates .
  • Protecting groups : Temporarily block reactive sites (e.g., -OH) to prevent side reactions during iodination .

Q. Which assays are critical for toxicological profiling of this compound in preclinical studies?

  • In vitro : MTT assays on HEK293 or HepG2 cells assess cytotoxicity.
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage.
  • In silico : ProTox-II predicts hepatotoxicity and carcinogenicity based on structural alerts .

Specialized Applications

Q. How does the fluorine-iodine substitution pattern influence electrophilic aromatic substitution (EAS) reactivity?

  • The meta -iodine and ortho -fluorine groups direct EAS to the para position relative to iodine.
  • Experimental validation : XRD crystallography (e.g., CCDC data in ) confirms regioselectivity, while 19^{19}F NMR tracks reaction progress .

Q. What methods validate the compound’s potential as a bioisostere in medicinal chemistry?

  • Molecular similarity : Calculate Tanimoto coefficients (>0.85) to compare with known bioisosteres (e.g., 1,3,4-oxadiazoles).
  • Binding assays : Surface plasmon resonance (SPR) measures affinity for targets like α7 nicotinic receptors .
  • Metabolic stability : Microsomal incubation (human liver microsomes) compares half-life with parent compounds .

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